molecular formula C10H13N3O3 B584453 4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one CAS No. 1795138-51-0

4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one

Cat. No.: B584453
CAS No.: 1795138-51-0
M. Wt: 226.25
InChI Key: XTQFPQZZZXNBRC-VNOQJKHCSA-N
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Description

4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one is a synthetic compound with a complex structure that includes a hydroxy group, an imidazole ring, and a trideuterio substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one typically involves multiple steps. One common route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

    Introduction of the Trideuterio Substitution: The trideuterio substitution is introduced using deuterated reagents in the presence of a suitable catalyst.

    Formation of the Enone Moiety: The enone moiety is formed through an aldol condensation reaction between an aldehyde and a ketone.

    Coupling Reaction: The final step involves coupling the enone moiety with the imidazole ring under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The enone moiety can be reduced to form a saturated ketone.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and have been studied for their biological activities.

    Indole Derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

Uniqueness

4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one is unique due to its trideuterio substitution, which can influence its chemical and biological properties. This substitution can affect the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2/b3-1+/i4D,5D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQFPQZZZXNBRC-VNOQJKHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C=CNCC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])C(=O)/C=C/NCC(=O)CCO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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